Boc-Lys(Ac)-AMC functions as a fluorogenic substrate for HDACs. It possesses a blocked N-terminus (Boc group), an acetylated lysine (Ac) residue, and a fluorescent moiety (7-amino-4-methylcoumarin, AMC).
HDACs remove acetyl groups from lysine residues on histones, impacting gene expression and other cellular processes. In the presence of HDACs, Boc-Lys(Ac)-AMC undergoes deacetylation, removing the acetyl group from the lysine residue. This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule, releasing the fluorescent AMC group.
The fluorescent property of AMC allows for quantitative measurement of HDAC activity. Higher released fluorescence signifies increased HDAC activity, while lower fluorescence indicates reduced activity. This makes Boc-Lys(Ac)-AMC suitable for various research applications:
Boc-Lys(Ac)-AMC, also known as N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester, is a synthetic molecule widely used in scientific research as a fluorometric substrate for histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, which play a crucial role in regulating gene expression. By monitoring the activity of HDACs, researchers can gain insights into various cellular processes and diseases [].
Boc-Lys(Ac)-AMC possesses a unique structure with several key features:
This combination of functionalities allows Boc-Lys(Ac)-AMC to serve as a valuable tool in HDAC assays. The deacetylation of the lysine residue by HDACs exposes the free amine group, which can then be cleaved by the enzyme trypsin, releasing the AMC fluorophore []. The amount of fluorescence measured is directly proportional to HDAC activity.
Several key chemical reactions are involved with Boc-Lys(Ac)-AMC:
Boc-Lys(Ac)-AMC + HDAC -> Boc-Lys-AMC + Acetate
Boc-Lys-AMC + Trypsin -> Boc + Lys-AMC
Lys-AMC (excited) -> Lys-AMC (ground state) + light (emission)
Boc-Lys(Ac)-AMC acts as a substrate-based inhibitor for HDACs. The molecule mimics the natural substrates of HDACs, histone proteins, but contains the AMC fluorophore for detection. Upon binding to the active site of HDACs, the acetyl group on the lysine residue is removed, but the bulky Boc group prevents further processing of the molecule by the enzyme. This allows for the specific and sensitive measurement of HDAC activity through the released AMC fluorescence [].